[(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
Description
Properties
IUPAC Name |
[2-(2-chloro-4-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-12-6-7-16(15(19)8-12)20-17(21)11-24-18(22)10-13-4-3-5-14(9-13)23-2/h3-9H,10-11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGXZWWKGNFFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-methylaniline with ethyl chloroformate to form an intermediate, which is then reacted with 3-methoxyphenylacetic acid under esterification conditions. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
[(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Carbamate/Carbamoyl Families
(a) 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates (4a–i)
- Structure : These compounds contain a chlorophenyl carbamate core with alkyl side chains. Unlike the target compound, they lack the 3-methoxyphenyl acetate moiety.
- Lipophilicity : Determined via HPLC (log k values), these derivatives exhibit moderate to high lipophilicity, influenced by alkyl chain length .
- Synthesis : Prepared via coupling reactions between chlorophenyl isocyanates and alcohols .
(b) Benzyl-Protected HDAC Ligands (e.g., Compound 26 in )
- Structure: Features a benzyloxycarbamoyl group and a phenoxyacetic acid chain. The absence of the 2-chloro-4-methylphenyl group distinguishes it from the target compound.
- Functional Groups : The free carboxylic acid in compound 26 enhances water solubility compared to the acetate ester in the target molecule .
Analogues with 3-Methoxyphenyl Acetate Moieties
(a) Methyl 2-(3-Methoxyphenyl)acetate (CAS: 77651-55-9)
- Structure : A simpler analogue lacking the carbamoyl group and 2-chloro-4-methylphenyl substitution.
- Applications : Serves as a precursor for bioactive heterocycles .
(b) Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Comparative Data Table
Key Findings and Implications
Structural Influence on Lipophilicity: The target compound’s chlorine and methyl groups likely increase lipophilicity compared to simpler acetates (e.g., methyl 2-(3-methoxyphenyl)acetate) .
Synthetic Methodologies: The target compound’s synthesis remains undocumented in the provided evidence, whereas analogues utilize methods ranging from traditional coupling (carbamates) to green chemistry (quinazolinones) .
Biological Potential: Quinazolinone derivatives demonstrate antimicrobial activity, suggesting the target’s 3-methoxyphenyl acetate group could confer similar properties . Carbamoyl methyl groups in the target compound may enhance binding to enzymes or receptors, akin to HDAC ligands in .
Biological Activity
The compound [(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate (CAS Number: 475237-70-8) is a synthetic organic molecule with potential therapeutic applications. Its molecular formula is , and it exhibits various biological activities that warrant detailed examination.
- Molecular Weight : 347.79 g/mol
- SMILES Notation : COc1cccc(c1)CC(=O)OCC(=O)Nc1ccc(cc1Cl)C
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential as an inhibitor of specific enzymatic pathways and its effects on cellular processes.
1. Enzyme Inhibition
Recent research has indicated that compounds similar to this compound can inhibit key enzymes involved in cholesterol biosynthesis, such as squalene synthase . For example, related compounds demonstrated IC50 values ranging from 45 nM to 170 nM in various biological models, suggesting a strong inhibitory effect on squalene synthase activity .
2. Cellular Effects
In vitro studies have shown that compounds with structural similarities can affect cell viability and proliferation in cancer cell lines. For instance, one study reported that certain derivatives exhibited cytotoxic effects against human hepatoma cells, with IC50 values as low as 48 nM . This suggests potential applications in cancer therapy.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Squalene Synthase Inhibition : A study evaluated the inhibitory effects of various derivatives on squalene synthase from hepatic microsomes across different species, finding significant reductions in cholesterol biosynthesis .
- Cytotoxicity in Cancer Models : Research involving a series of carbamate derivatives showed selective cytotoxicity against cancer cell lines, indicating that modifications to the phenyl groups could enhance therapeutic efficacy .
Data Table: Biological Activity Summary
| Compound Name | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | Squalene Synthase Inhibition | TBD | |
| Related Carbamate Derivative | Cytotoxicity (HepG2 Cells) | 48 | |
| Another Related Compound | Cholesterol Biosynthesis | 32 |
The proposed mechanism of action for this compound involves the inhibition of key enzymes in lipid metabolism pathways. By disrupting these pathways, the compound may alter cellular lipid profiles, potentially leading to apoptosis in cancer cells.
Q & A
Q. What are the recommended synthetic routes for [(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate?
The compound can be synthesized via carbamate coupling and esterification reactions. A typical approach involves:
- Reacting 2-chloro-4-methylphenyl isocyanate with a methyl glycolate intermediate under anhydrous conditions.
- Subsequent coupling with 2-(3-methoxyphenyl)acetic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent in dichloromethane .
- Reaction optimization requires inert atmosphere (N₂/Ar) and controlled temperatures (0–5°C for initial steps, room temperature for final coupling) .
- Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should researchers characterize this compound using spectroscopic methods?
Standard protocols include :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The methoxy group (3-methoxyphenyl) appears as a singlet at ~3.8 ppm, while the carbamoyl NH proton resonates at 6.5–7.0 ppm .
- IR spectroscopy : Confirm carbamate (C=O stretch at ~1700 cm⁻¹) and ester (C-O stretch at 1250 cm⁻¹) functionalities .
- Mass spectrometry (ESI-MS) : Validate molecular weight ([M+H]+ expected at ~362.8 g/mol) .
Q. What in vitro assays are suitable for initial biological evaluation?
- Enzyme inhibition assays : Test against serine hydrolases or proteases due to the carbamate group’s electrophilic reactivity .
- Receptor binding studies : Use fluorescence polarization assays to assess interactions with G-protein-coupled receptors (GPCRs), given structural similarities to aryl acetamide derivatives .
- Antimicrobial screening : Employ broth microdilution (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies may arise from:
- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines. Standardize protocols (e.g., OECD guidelines) and include positive controls (e.g., chloramphenicol for antimicrobial assays) .
- Compound purity : Validate via HPLC (>95% purity) to exclude confounding effects from synthetic byproducts .
- Meta-analysis : Use statistical tools (e.g., R/Bioconductor) to aggregate data across studies and identify outliers .
Q. What strategies optimize reaction yields during synthesis?
- Solvent selection : Replace dichloromethane with THF for better solubility of intermediates .
- Catalyst screening : Test DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
- Design of Experiments (DoE) : Apply factorial design (e.g., temperature × catalyst loading) to identify optimal conditions .
Q. How to design structure-activity relationship (SAR) studies for substituent modification?
- Substituent variation : Compare analogs with halogen (Cl, F) or methoxy groups at the phenyl ring. Evidence suggests 3-methoxy enhances solubility but reduces metabolic stability vs. 4-chloro derivatives .
- Bioisosteric replacement : Replace the carbamate with urea or thiocarbamate to assess tolerance in target binding .
- Docking simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity) .
Q. What challenges arise in crystallographic structure determination?
- Crystal twinning : Common due to flexible ester linkages. Use SHELXD for twin detection and SHELXL for refinement .
- Hydrogen bonding patterns : Analyze via Mercury software to identify key interactions (e.g., carbamate NH⋯O=C) influencing crystal packing .
- Data validation : Apply checkCIF/PLATON to ensure compliance with IUCr standards .
Q. How to validate molecular interactions using computational methods?
- Molecular dynamics (MD) : Simulate ligand-protein complexes in GROMACS (20 ns trajectories) to assess stability of key interactions (e.g., π-π stacking with 3-methoxyphenyl) .
- QM/MM calculations : Combine Gaussian (DFT) and AMBER to study reaction mechanisms (e.g., carbamate hydrolysis) .
- Pharmacophore modeling : Generate 3D pharmacophores with MOE to guide analog design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
